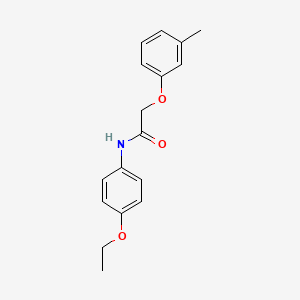

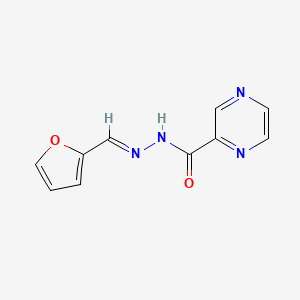

N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide

Description

Synthesis Analysis

The synthesis of similar acetamide derivatives involves multi-step chemical reactions, often starting from basic aromatic compounds or phenols. For example, novel acetamides have been synthesized using primary compounds like 3-fluoro-4-cyanophenol, with structures confirmed by elemental analysis, IR, and NMR techniques (Yang Man-li, 2008). Another synthesis route involves the reaction of N-methylchloroacetamide with 4-phenoxyphenol, using N,N-dimethylformamide (DMF) as solvent in the presence of anhydrous potassium carbonate, achieving yields beyond 85% (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized by various spectroscopic techniques, including IR, MS, and NMR. Crystallography may also be employed to elucidate the precise molecular geometry, as seen in the synthesis and structural analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its crystalline form and intermolecular interactions (G. Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives can participate in various chemical reactions, contributing to their versatility in synthetic chemistry and applications. For instance, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes to form N-(4-hydroxyphenyl)acetamide showcases the compound's reactivity and potential in pharmaceutical synthesis (A. Vavasori et al., 2023).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of acetamide derivatives can significantly impact their application. These properties are often characterized using X-ray crystallography and spectroscopic methods, providing insights into the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are crucial for understanding the potential applications and reactions of acetamide derivatives. For example, catalytic hydrogenation has been employed for the green synthesis of related compounds, demonstrating the selectivity and efficiency of modern synthetic methods (Zhang Qun-feng, 2008).

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, is synthesized through chemoselective monoacetylation of 2-aminophenol, utilizing Novozym 435 as a catalyst. This process, highlighting the chemoselective acetylation of amino groups, represents a critical step in the synthesis of related compounds, including N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide (Deepali B Magadum & G. Yadav, 2018).

Herbicide Metabolism and Environmental Impact

Studies on chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insights into the metabolic pathways involved in the biotransformation of similar compounds. This research aids in understanding the environmental fate and potential health impacts of related acetamide derivatives, including N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide (S. Coleman et al., 2000).

Pharmacological Assessments

The pharmacological properties of acetamide derivatives, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, have been explored through the synthesis of novel compounds. This research provides a foundation for the development of new therapeutic agents and highlights the potential medical applications of N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide (P. Rani et al., 2016).

Environmental Monitoring

The occurrence of acetochlor, a closely related chloroacetanilide herbicide, in the hydrologic system of the Midwestern United States was documented, providing valuable data on the environmental presence of similar compounds. This research helps in assessing the environmental risk and distribution of related acetamide herbicides (D. Kolpin et al., 1996).

Biochemical Studies

Investigations into the initial metabolism of acetochlor in tolerant and susceptible seedlings have shed light on the metabolic detoxification mechanisms that may also apply to N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide. Understanding these metabolic pathways is crucial for developing safer and more effective herbicidal and pharmacological agents (E. J. Breaux, 1987).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-3-20-15-9-7-14(8-10-15)18-17(19)12-21-16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNLLVWPKQRHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101243656 | |

| Record name | N-(4-Ethoxyphenyl)-2-(3-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303122-26-1 | |

| Record name | N-(4-Ethoxyphenyl)-2-(3-methylphenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303122-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Ethoxyphenyl)-2-(3-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)

![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)

![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

![5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)

![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)

![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)

![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)

![(4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5556465.png)